N-cyclopropyl-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide
Description
N-cyclopropyl-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is a synthetic small molecule featuring an isoxazole core substituted at position 3 with a carboxamide group. The carboxamide is further modified with a cyclopropyl group and a 2-(thiophen-2-yl)ethyl moiety, while position 5 of the isoxazole is occupied by a phenyl ring. However, structurally related compounds exhibit diverse activities, including GPR68 agonism (), anticancer effects (), and dopaminergic modulation (), highlighting the significance of its substituents in determining bioactivity.
Properties
IUPAC Name |
N-cyclopropyl-5-phenyl-N-(2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-19(17-13-18(23-20-17)14-5-2-1-3-6-14)21(15-8-9-15)11-10-16-7-4-12-24-16/h1-7,12-13,15H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELBTGWQTPUMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with suitable precursors. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-cyclopropyl-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biochemical processes.
Medicine: In the field of medicine, this compound may be explored for its therapeutic properties. It could be developed as a drug candidate for treating diseases such as cancer, inflammation, or infectious diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-cyclopropyl-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the biological context and the specific application.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Modified Isoxazole Substituents
N-cyclopropyl-5-(thiophen-2-yl)-isoxazole-3-carboxamide (Lsx)
- Core Structure : Isoxazole-3-carboxamide.
- Key Substituents : Cyclopropyl (N-linked), thiophen-2-yl (position 5).
- Biological Activity : Acts as a GPR68 agonist, inducing apoptosis and inhibiting colony formation in myelodysplastic syndrome (MDSL) cells at 10 μM .
- Comparison : Replacing the phenyl group (target compound) with thiophen-2-yl (Lsx) likely alters lipophilicity and target engagement. The phenyl group may enhance membrane permeability but reduce solubility compared to the smaller thiophene.
Benzothiophene Acrylonitrile Derivatives
Compounds 31–33 (Z/E isomers)
- Core Structure : Benzothiophene acrylonitrile.
- Key Substituents : Methoxy-substituted phenyl rings.
- Biological Activity : Potent anticancer activity (GI50 <10–100 nM) against 60 human cancer cell lines, overcoming P-glycoprotein-mediated resistance .
- Comparison : Unlike the target compound’s carboxamide, acrylonitriles engage tubulin polymerization (inferred from combretastatin similarity). The thiophene and methoxy groups in both classes suggest shared design principles for optimizing steric and electronic properties.
Thiophen-2-yl Ethyl-Containing Pharmaceuticals
Rotigotine Hydrochloride
- Core Structure : Tetrahydronaphthalenamine.
- Key Substituents : 2-(Thiophen-2-yl)ethyl (N-linked), hydroxy group.
- Biological Activity : Dopamine receptor agonist used in Parkinson’s disease .
- However, Rotigotine’s amine oxide and sulfonate groups contrast with the target compound’s carboxamide, leading to divergent receptor affinities.
Data Table: Structural and Functional Comparison
Key Research Findings and Insights
- The cyclopropyl group could confer metabolic stability by resisting oxidative degradation, a feature critical for oral bioavailability.
- Thiophen-2-yl Ethyl Motif :
- Shared with Rotigotine, this group may contribute to π-π stacking or hydrophobic interactions in receptor binding. However, its role in the target compound’s activity (e.g., GPR68 vs. dopamine receptors) remains speculative without direct data.
- Pharmacological Gaps :
- While Lsx and benzothiophene derivatives show clear mechanistic data (GPR68 agonism, tubulin inhibition), the target compound’s exact target profile requires further investigation.
Biological Activity
N-cyclopropyl-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 272.36 g/mol. Its structure includes a cyclopropyl group, a phenyl moiety, and a thiophene ring, which contribute to its unique biological properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated its ability to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in rapidly dividing cells .
- Induction of Apoptosis : In vitro assays reveal that this compound can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The mechanism involves upregulation of pro-apoptotic proteins such as p53 and activation of caspase pathways .
- Cell Cycle Arrest : Flow cytometry analyses indicate that this compound can arrest the cell cycle at the G0/G1 phase, thereby inhibiting further cell division .
Efficacy Against Cancer Cell Lines
A comprehensive study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction |
| MDA-MB-231 | 2.41 | Cell cycle arrest |
| MEL-8 (Melanoma) | 1.20 | Enzyme inhibition |
| U937 (Leukemia) | 1.50 | Apoptosis induction |
Case Study 1: Inhibition of DHODH
A recent study demonstrated that this compound exhibited superior inhibitory activity against DHODH compared to standard inhibitors like brequinar and teriflunomide. This suggests its potential use in immunosuppressive therapies .
Case Study 2: Anticancer Efficacy
In a comparative study involving multiple cancer cell lines, the compound was found to significantly reduce cell viability at sub-micromolar concentrations. Notably, it showed greater efficacy than doxorubicin in certain assays, highlighting its potential as a novel anticancer agent .
Q & A
Basic: What synthetic routes are recommended for synthesizing N-cyclopropyl-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide?
Answer:
The synthesis typically involves three key steps:
- Isoxazole Ring Formation : Cyclization of precursors (e.g., β-diketones or nitrile oxides) under acidic or basic conditions.
- Thiophene Functionalization : Introduction of the thiophene moiety via Friedel-Crafts acylation or cross-coupling reactions.
- Carboxamide Linkage : Condensation of the isoxazole intermediate with cyclopropylamine and 2-(thiophen-2-yl)ethylamine using coupling agents like EDCI/HOBt.
Reaction optimization may involve refluxing in acetonitrile or DMF, with purification via recrystallization or chromatography .
Basic: What structural characterization methods are used to confirm the compound’s identity?
Answer:
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and confirm cyclopropane and thiophene integration .
- Mass Spectrometry (HRMS) : For exact mass determination (e.g., observed vs. calculated m/z).
- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated in similar isoxazole derivatives .
Advanced: How can researchers resolve discrepancies between in vitro and in vivo biological activity data?
Answer:
- Pharmacokinetic Profiling : Assess bioavailability, metabolism (e.g., hepatic microsomal assays), and tissue distribution.
- Dose-Response Calibration : Adjust dosing regimens to account for metabolic clearance, as seen in a study using 16 mg/kg/day in mice .
- Target Engagement Assays : Validate target binding in vivo using techniques like bioluminescence imaging to confirm cardiac progenitor activation .
Advanced: What strategies improve reaction yield and purity during synthesis?
Answer:
- Catalyst Optimization : Use iodine and triethylamine for cyclization, as shown in thiadiazole syntheses .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification Techniques : Recrystallization from DMSO/water mixtures or column chromatography to isolate high-purity product .
Advanced: Which analytical methods ensure compound purity and stability?
Answer:
- HPLC/LC-MS : Quantify impurities and degradation products.
- Thermogravimetric Analysis (TGA) : Monitor thermal stability under storage conditions.
- pH-Dependent Stability Tests : Assess degradation in buffered solutions, as pH influences antimicrobial activity in related compounds .
Basic: What biological targets or pathways are associated with this compound?
Answer:
- Cardiac Progenitor Activation : Modulates Nkx2-5 expression in murine models, suggesting roles in heart regeneration .
- Antimicrobial Activity : Isoxazole-thiophene hybrids often target bacterial membrane proteins or enzymes (e.g., DNA gyrase) .
Advanced: How should stability issues during long-term storage be mitigated?
Answer:
- Storage Conditions : Use airtight containers under inert gas (N2/Ar) at −20°C to prevent oxidation.
- Lyophilization : Convert to stable powder form if hygroscopic.
- Periodic Reanalysis : Validate integrity via NMR every 6 months .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, EN 166-certified safety goggles, and lab coats.
- Engineering Controls : Fume hoods for synthesis and purification steps.
- Waste Disposal : Follow EPA guidelines for halogenated organic waste .
Advanced: How to design dose-response experiments for in vivo studies?
Answer:
- Dose Range : Test 5–20 mg/kg (based on murine studies) with vehicle controls.
- Endpoint Selection : Measure biomarkers (e.g., Nkx2-5 luciferase activity) at 24-hour intervals post-administration .
- Statistical Power : Use ≥4 replicates per group to account for biological variability.
Advanced: What computational tools aid in structural analysis and modeling?
Answer:
- SIR97 : Direct methods for crystal structure solution and refinement .
- Density Functional Theory (DFT) : Predict electronic properties and reactive sites.
- Molecular Docking (AutoDock Vina) : Screen for potential protein targets using the compound’s 3D structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
